N1-(2-methoxy-2-(3-methoxyphenyl)ethyl)-N2-(3-(methylthio)phenyl)oxalamide
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Overview
Description
N1-(2-methoxy-2-(3-methoxyphenyl)ethyl)-N2-(3-(methylthio)phenyl)oxalamide is a synthetic organic compound characterized by its unique molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-methoxy-2-(3-methoxyphenyl)ethyl)-N2-(3-(methylthio)phenyl)oxalamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 3-methoxybenzaldehyde with 2-methoxyethylamine under acidic conditions to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a suitable reducing agent such as sodium borohydride to yield the corresponding amine.
Oxalamide Formation: The final step involves the reaction of the amine with oxalyl chloride and 3-(methylthio)aniline under controlled conditions to form the desired oxalamide compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as the use of continuous flow reactors and automated synthesis systems, to enhance yield and purity while minimizing production costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N1-(2-methoxy-2-(3-methoxyphenyl)ethyl)-N2-(3-(methylthio)phenyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The methoxy and methylthio groups can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The oxalamide moiety can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
N1-(2-methoxy-2-(3-methoxyphenyl)ethyl)-N2-(3-(methylthio)phenyl)oxalamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N1-(2-methoxy-2-(3-methoxyphenyl)ethyl)-N2-(3-(methylthio)phenyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of methoxy and methylthio groups can influence its binding affinity and specificity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N1-(2-methoxy-2-phenylethyl)-N2-(3-methylphenyl)oxalamide
- N1-(2-methoxy-2-(4-methoxyphenyl)ethyl)-N2-(3-(methylthio)phenyl)oxalamide
- N1-(2-methoxy-2-(3-methoxyphenyl)ethyl)-N2-(4-(methylthio)phenyl)oxalamide
Uniqueness
N1-(2-methoxy-2-(3-methoxyphenyl)ethyl)-N2-(3-(methylthio)phenyl)oxalamide is unique due to the specific arrangement of its functional groups, which can result in distinct chemical reactivity and biological activity compared to similar compounds. The combination of methoxy and methylthio groups in its structure may enhance its potential as a versatile compound in various research applications.
Properties
IUPAC Name |
N-[2-methoxy-2-(3-methoxyphenyl)ethyl]-N'-(3-methylsulfanylphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-24-15-8-4-6-13(10-15)17(25-2)12-20-18(22)19(23)21-14-7-5-9-16(11-14)26-3/h4-11,17H,12H2,1-3H3,(H,20,22)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYZAMXNSKPGBQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(CNC(=O)C(=O)NC2=CC(=CC=C2)SC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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